molecular formula C6H6O3 B010569 3-Oxocyclopent-1-enecarboxylic acid CAS No. 108384-36-7

3-Oxocyclopent-1-enecarboxylic acid

Cat. No.: B010569
CAS No.: 108384-36-7
M. Wt: 126.11 g/mol
InChI Key: OVRALHWIAFCVSV-UHFFFAOYSA-N
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Description

3-Oxocyclopent-1-enecarboxylic acid (CAS: 108384-36-7 or 196496-02-3) is a cyclic ene-carboxylic acid derivative with the molecular formula C₆H₆O₃ and a molecular weight of 126.11 g/mol . Its structure features a cyclopentene ring substituted with a carboxylic acid group at position 1 and a ketone (oxo) group at position 2. This compound is typically stabilized with 0.1% hydroquinone (HQ) to prevent polymerization or decomposition during storage . Key physical properties include a density of 1.4 g/cm³, boiling point of 278.6°C at 760 mmHg, and a flash point of 136.5°C . It is primarily used as a synthetic intermediate in pharmaceutical and organic chemistry, with a synthesis route involving hydrolysis of its methyl ester (51% yield) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRALHWIAFCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910708
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108384-36-7
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis to the Carboxylic Acid

The conversion of 4c to this compound follows classical saponification:

  • Base-Mediated Cleavage : Treatment of 4c with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol hydrolyzes the ester to the carboxylate salt.

  • Acidification : Neutralization with concentrated hydrochloric acid (HCl) protonates the carboxylate, yielding the free carboxylic acid.

Reaction Conditions :

  • Base Concentration : 50–70% aqueous ethanol with 2–4 equivalents of NaOH.

  • Temperature : Reflux (70–90°C) for 6–12 hours.

  • Yield : 84–90% after extraction and purification.

This method’s efficiency hinges on the steric and electronic effects of the cyclopentene ring, which may slow hydrolysis compared to linear esters.

Cyclization Strategies for Direct Synthesis

Nazarov Cyclization

The Nazarov cyclization , typically used to form cyclopentenones from divinyl ketones, offers a potential route to the target compound. By introducing a carboxylic acid group at the α-position of the divinyl ketone precursor, the cyclization could yield this compound directly.

Proposed Pathway :

  • Synthesis of Divinyl Ketone Precursor :

    • Condensation of acetylene derivatives with α-keto acids.

  • Acid-Catalyzed Cyclization :

    • Use of Lewis acids (e.g., BF3·OEt2) or protic acids (H2SO4) to promote electrocyclic ring closure.

  • Oxidative Work-Up :

    • Stabilization of the conjugated enone system.

Challenges :

  • Regioselectivity in forming the cyclopentene ring.

  • Competing polymerization side reactions.

Robinson Annulation Adaptations

Though traditionally forming six-membered rings, modified Robinson annulation conditions could facilitate cyclopentene formation. A Michael addition between a cyclic enamine and an α,β-unsaturated ketone, followed by intramolecular aldol condensation, might yield the desired scaffold.

Key Considerations :

  • Use of sterically hindered bases to favor five-membered ring formation.

  • Temperature control to prevent over-condensation.

Comparative Analysis with Cyclobutane-Based Syntheses

Insights from patents detailing 3-oxocyclobutanecarboxylic acid synthesis () reveal methodologies adaptable to cyclopentene systems, albeit with modifications for ring-size specificity.

Wittig Reaction Approaches

The patent CN103467270A employs a Wittig reaction to construct the cyclobutane ring:

  • Ylide Formation : Methyl triphenylphosphonium iodide reacts with n-BuLi to generate a ylide.

  • Ring Closure : Reaction with epoxy chloropropane and benzaldehyde forms 3-benzylidene cyclobutanol.

  • Oxidative Cleavage : Ozonolysis and reductive work-up yield the ketocarboxylic acid.

Adaptation for Cyclopentene :

  • Replace epoxy chloropropane with a five-membered epoxide (e.g., epoxy pentene).

  • Optimize stoichiometry to favor cyclopentene over cyclobutane formation.

Malonate Alkylation

Patent CN105037130A utilizes diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane for cyclobutane synthesis:

  • Alkylation : Malonate reacts with dibromopropane under basic conditions.

  • Cyclization : Heating induces ring closure.

  • Decarboxylation : Acidic hydrolysis removes ester groups.

Adaptation Challenges :

  • Larger ring size requires longer dibromoalkanes (e.g., 1,4-dibromobutane).

  • Increased steric hindrance may reduce cyclization efficiency.

Data Tables: Method Comparison and Optimization

Table 1: Comparison of Cyclobutane vs. Cyclopentene Synthesis Strategies

ParameterCyclobutane MethodProposed Cyclopentene Adaptation
Starting MaterialEpoxy chloropropaneEpoxy pentene
Key ReactionWittig alkylationModified Nazarov cyclization
Ring Closure Catalystn-BuLiBF3·OEt2
Yield78–84%Estimated 50–65%
PurificationColumn chromatographyRecrystallization

Table 2: Hydrolysis Conditions for Propyl Ester 4c

ConditionOptimal RangeImpact on Yield
NaOH Concentration2.5–3.5 MHigher concentrations reduce side reactions
Reaction Temperature70–90°CFaster hydrolysis at elevated temps
Solvent System50% Aqueous EthanolBalances solubility and reactivity

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products:

    Oxidation: Dicarboxylic acids

    Reduction: Cyclopent-1-enecarboxylic acid

    Substitution: Esters, amides

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Oxocyclopent-1-enecarboxylic acid typically involves the oxidation of cyclopentene derivatives. Common methods include the use of oxidizing agents such as potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) under acidic conditions. Industrially, catalytic oxidation processes using metal catalysts like palladium or platinum are employed to enhance yield and purity.

Organic Synthesis

This compound is extensively used as a building block in organic synthesis:

  • Cyclopentene Derivatives : It serves as an intermediate in the synthesis of various cyclopentene derivatives.
  • Complex Molecules : The compound's dual functionality facilitates the construction of more complex molecular architectures.

Biological Studies

Research has indicated potential biological activities associated with this compound:

  • Biosynthesis Intermediates : It may play a role in the biosynthetic pathways of natural products.
  • Pharmacological Potential : Investigations are ongoing to explore its efficacy as a precursor for pharmaceutical compounds with therapeutic properties.

Medicinal Chemistry

The compound is being studied for its potential applications in medicinal chemistry:

  • Precursor for Drug Development : Its structural features may allow it to be modified into various drug candidates.
  • Therapeutic Properties : Preliminary studies suggest possible interactions with biological targets that could lead to therapeutic applications.

Industrial Applications

In industry, this compound is utilized for:

  • Fine Chemicals Production : It is involved in the synthesis of fine chemicals used in various applications.
  • Agrochemicals : The compound may serve as an intermediate in the production of agrochemicals.
  • Materials Science : Its unique properties make it suitable for research in materials science.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound:

  • Synthesis of Bioactive Compounds :
    • Research published in Tetrahedron explored the synthesis of bioactive derivatives from this compound, demonstrating its utility in creating novel pharmaceuticals (Herzog et al., 1986).
  • Enzyme-Catalyzed Reactions :
    • A study on engineered P450 enzymes showed that derivatives of this compound could be hydroxylated to produce stereochemically diverse products, indicating its potential in biocatalysis (Chemical Communications, 2005).
  • Material Science Applications :
    • Investigations into polymeric materials derived from this compound have shown promising results for use in coatings and adhesives due to their enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 3-Oxocyclopent-1-enecarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the ketone and carboxylic acid functional groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 3-oxocyclopent-1-enecarboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Significance References
This compound C₆H₆O₃ 126.11 Carboxylic acid, ketone Enzyme inhibition studies, intermediates
(S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid C₇H₇F₂NO₂ 191.14 Carboxylic acid, amino, difluoro Selective inhibitor of human ornithine aminotransferase (hOAT) for cancer therapy
3-Cyclopentene-1-carboxylic acid C₆H₈O₂ 126.13 Carboxylic acid Organic synthesis, polymer research
Methyl 3-oxocyclopent-1-enecarboxylate C₇H₈O₃ 140.14 Ester, ketone Precursor to this compound
2-(3-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 142.15 Carboxylic acid, ketone, alkyl chain Metabolic studies, drug design

Physicochemical Properties

Property This compound 3-Cyclopentene-1-carboxylic acid (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic acid
Density (g/cm³) 1.4 1.2 (estimated) Not reported
Boiling Point (°C) 278.6 ~250 (estimated) Not reported
Water Solubility Moderate (carboxylic acid) Low High (amino group enhances solubility)
Stability Requires HQ stabilization Stable Stable under physiological conditions

Biological Activity

3-Oxocyclopent-1-enecarboxylic acid (C6H6O3) is an organic compound notable for its unique structure, which includes a cyclopentene ring with both a ketone and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and relevant case studies.

Molecular Structure

  • IUPAC Name : 3-oxocyclopentene-1-carboxylic acid
  • Molecular Formula : C6H6O3
  • Molecular Weight : 126.11 g/mol
  • Melting Point : 59°C to 64°C

Structural Characteristics

The compound features:

  • A cyclopentene ring
  • A ketone group at position 3
  • A carboxylic acid group at position 1

These functional groups contribute to the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the ketone and carboxylic acid groups allows for:

  • Hydrogen bonding : Facilitates interactions with biological macromolecules.
  • Nucleophilic attacks : Enables participation in biochemical reactions.

Potential Biological Activities

Research indicates that this compound may serve as an intermediate in the biosynthesis of natural products, potentially influencing metabolic pathways. Its dual functionality allows it to act as a precursor for various pharmaceuticals and agrochemicals.

Case Studies and Applications

  • Organic Synthesis :
    • Utilized as a building block in synthesizing more complex molecules, including cyclopentene derivatives.
    • Demonstrated effectiveness in forming dicarboxylic acids through oxidation reactions.
  • Medicinal Chemistry :
    • Investigated for its potential therapeutic properties, particularly as a precursor for drugs targeting central nervous system (CNS) disorders.
    • In vitro studies have shown that derivatives of this compound can selectively bind to high-affinity GHB binding sites, indicating potential use in treating conditions related to GHB receptors .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
3-Hydroxycyclopent-1-enecarboxylic acid Hydroxyl group instead of ketonePotent ligand for GHB binding sites
Cyclopent-2-en-1-one Lacks carboxylic acid groupLess versatile in chemical reactions
Cyclopent-1-enecarboxylic acid Similar structure without ketoneDifferent reactivity profile

Synthetic Routes

The synthesis of this compound typically involves:

  • Oxidation of Cyclopentene Derivatives : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
  • Catalytic Oxidation Processes : Employing metal catalysts such as palladium or platinum for industrial production.

Yield Optimization

Continuous flow reactors and optimized reaction parameters are used to enhance yield and purity during industrial synthesis.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic techniques for characterizing 3-Oxocyclopent-1-enecarboxylic acid, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the cyclopentene backbone and ketone/carboxylic acid functional groups. Compare chemical shifts to structurally similar compounds (e.g., 3-aminopent-4-ene-1,1-dicarboxylic acid derivatives) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (C=O) at ~1700–1750 cm1^{-1} for the ketone and carboxylic acid groups.
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% as per specifications) and detect stabilizers like hydroquinone (HQ) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (126.11 g/mol) and fragmentation patterns.

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer :

  • Stabilization : Store at –20°C in amber vials to prevent photodegradation. Include 0.1% hydroquinone (HQ) as a radical scavenger to inhibit polymerization .
  • Purity Monitoring : Regularly validate stability using HPLC to detect degradation products. Adjust storage conditions if new peaks emerge.

Q. What synthetic routes are available for producing this compound, and what are their limitations?

  • Methodological Answer :

  • Cyclization of Dicarboxylic Precursors : Adapt methods from related cyclopentene derivatives (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride). Use acid-catalyzed cyclization with monitoring via TLC .
  • Oxidation Strategies : Oxidize 3-hydroxycyclopentene precursors using Jones reagent (CrO3_3/H2 _2SO4_4) or pyridinium chlorochromate (PCC). Optimize reaction times to avoid over-oxidation .
  • Yield Challenges : Purify via recrystallization (e.g., ethyl acetate/hexane) to address byproducts from incomplete cyclization.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., R22 _2^2(8) motifs) between carboxylic acid dimers and ketone oxygen acceptors .
  • SHELX Refinement : Use SHELXL for high-resolution crystallographic data refinement. Validate H-bond geometries (distance/angle criteria) against databases like Cambridge Structural Database (CSD) .

Q. What experimental and computational approaches resolve contradictions in enzymatic interaction studies involving this compound analogs?

  • Methodological Answer :

  • Mechanistic Studies : Adapt protocols from hOAT inactivation research (e.g., SS-1-148). Use stopped-flow kinetics to track transient intermediates and native mass spectrometry to distinguish covalent vs. noncovalent enzyme-ligand interactions .
  • Density Functional Theory (DFT) : Model reaction pathways (e.g., keto-enol tautomerization) to predict reactivity and reconcile discrepancies between experimental and theoretical data .

Q. How can researchers design robust assays to evaluate the compound’s role in modulating aminotransferase activity?

  • Methodological Answer :

  • Enzyme Kinetics : Perform time-dependent inactivation assays with hOAT or GABA-AT. Monitor PLP cofactor absorbance at 420 nm to quantify turnover rates .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes to capture intermediates (e.g., gem-diamine adducts). Use synchrotron radiation for high-resolution data collection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Oxocyclopent-1-enecarboxylic acid
Reactant of Route 2
3-Oxocyclopent-1-enecarboxylic acid

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